N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide, also known as CP-448187, is a cyclopropane-containing compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 2-(hydroxymethyl)aniline with cyclopropanecarbonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or halides in the presence of a base.
Major Products Formed
Oxidation: 2-(carboxyphenyl)cyclopropanecarboxamide.
Reduction: N-[2-(aminomethyl)phenyl]cyclopropanecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s cyclopropane ring is known to confer stability and rigidity, which can influence its binding to biological molecules. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(hydroxymethyl)phenyl]acetamide
- N-[2-(hydroxymethyl)phenyl]propionamide
- N-[2-(hydroxymethyl)phenyl]butyramide
Uniqueness
N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-7-9-3-1-2-4-10(9)12-11(14)8-5-6-8/h1-4,8,13H,5-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXYGKPIAXEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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